3-(1-Pyrrolidinoethyl)phenylboronic acid

Vue d'ensemble

Description

3-(1-Pyrrolidinoethyl)phenylboronic acid is a compound of great significance in the biomedical sector and presents itself as a versatile pharmaceutical intermediate for the synthesis of diverse therapeutic agents .

Synthesis Analysis

Phenylboronic acid, a compound related to 3-(1-Pyrrolidinoethyl)phenylboronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

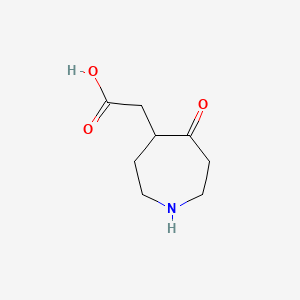

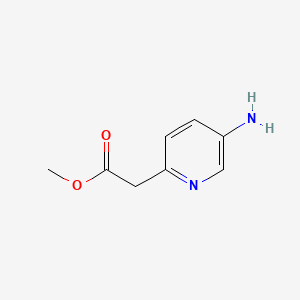

The molecular formula of 3-(1-Pyrrolidinoethyl)phenylboronic acid is C12H18BNO2.Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, a reaction related to 3-(1-Pyrrolidinoethyl)phenylboronic acid, has been reported. This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .Applications De Recherche Scientifique

Enrichment of cis-diol Containing Molecules

Phenylboronic acid (PBA)-functionalized polymers have been used for the enrichment of cis-diol containing molecules . These polymers display ultrahigh selectivity to the cis-diol containing molecules . The PBA-functionalized polymers synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0 × 10 –4 M and 9.8 × 10 –5 M to adenosine and catechol, respectively .

Separation

The unique chemistry of PBA with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials . These materials have been used in separation processes .

Sensing

PBA-based polymeric nanomaterials have been used in sensing applications . The unique chemistry of PBA with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials .

Imaging

PBA-based polymeric nanomaterials have also been used in imaging applications . The unique chemistry of PBA with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials .

Diagnostic

PBA-based polymeric nanomaterials have been used in diagnostic applications . The unique chemistry of PBA with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials .

Drug Delivery

PBA-based polymeric nanomaterials have been used in drug delivery systems . The unique chemistry of PBA with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials .

Mécanisme D'action

Target of Action

The primary targets of 3-(1-Pyrrolidinoethyl)phenylboronic acid are cis-diol containing molecules , such as nucleosides, catechols, saccharides, and glycoproteins . These targets play a crucial role in various biological processes, including cellular communication, energy metabolism, and immune response.

Mode of Action

3-(1-Pyrrolidinoethyl)phenylboronic acid interacts with its targets through a reversible covalent reaction . Under high pH conditions, the compound can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex dissociates into the original compound and the cis-diol . This pH-controllable capture/release feature gives the compound great feasibility to develop pH-responsive materials .

Biochemical Pathways

The compound’s interaction with cis-diol containing molecules affects various biochemical pathways. For instance, it can influence the pathways related to nucleoside metabolism and glycoprotein synthesis . The downstream effects of these pathway alterations can lead to changes in cellular functions and responses.

Result of Action

The molecular and cellular effects of 3-(1-Pyrrolidinoethyl)phenylboronic acid’s action are largely dependent on its targets. For example, its high binding affinity to adenosine and catechol can influence cellular energy metabolism and neurotransmission . Furthermore, its ability to form complexes with glycoproteins can affect cellular communication and immune responses .

Action Environment

The action, efficacy, and stability of 3-(1-Pyrrolidinoethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the compound’s mode of action . Additionally, factors such as temperature and the presence of other molecules can also affect its stability and effectiveness .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-(1-Pyrrolidinoethyl)phenylboronic acid. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

The pyrrolidine ring, a component of 3-(1-Pyrrolidinoethyl)phenylboronic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The future of this compound lies in its potential to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Propriétés

IUPAC Name |

[3-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-10(14-7-2-3-8-14)11-5-4-6-12(9-11)13(15)16/h4-6,9-10,15-16H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQBDXBDCHOEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672416 | |

| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Pyrrolidinoethyl)phenylboronic acid | |

CAS RN |

1256355-44-8 | |

| Record name | B-[3-[1-(1-Pyrrolidinyl)ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Benzyloxy)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B597831.png)

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)

![2-Bromo-5-nitrobenzo[d]oxazole](/img/structure/B597851.png)